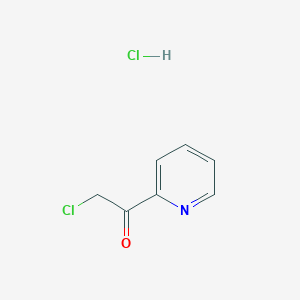
2-Chloro-1-(pyridin-2-YL)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride is an organic compound with the molecular formula C7H7Cl2NO. It is a chlorinated derivative of ethanone, where the chlorine atom is attached to the first carbon, and the pyridin-2-yl group is attached to the second carbon. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride typically involves the chlorination of 1-(pyridin-2-yl)ethanone. One common method is to react 1-(pyridin-2-yl)ethanone with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: The major products are substituted ethanones, where the chlorine atom is replaced by the nucleophile.
Oxidation: The major products are carboxylic acids or other oxidized derivatives.
Reduction: The major products are alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for studying biological pathways.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride involves its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atom is a good leaving group, which allows the compound to react with nucleophiles and form new chemical bonds. This property makes it useful in organic synthesis and as a reagent in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride
- 2-Chloro-1-(pyridin-4-yl)ethanone hydrochloride
- 2-Bromo-1-(pyridin-2-yl)ethanone hydrochloride
Uniqueness
2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride is unique due to the position of the chlorine atom and the pyridin-2-yl group. This specific arrangement allows for selective reactions and makes it a valuable intermediate in organic synthesis. The presence of the pyridin-2-yl group also imparts specific electronic properties that can influence the reactivity and stability of the compound.
Propiedades
IUPAC Name |
2-chloro-1-pyridin-2-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO.ClH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4H,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKIXPOWPXOZIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2382995.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2382996.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2382997.png)



![N-(3-chloro-4-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2383005.png)
![(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2383010.png)
![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2383011.png)
![3-Cyclopropyl-1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2383012.png)


![1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2383015.png)

